molecular formula C18H32O2 B1609291 Geranyl octanoate CAS No. 51532-26-4

Geranyl octanoate

Cat. No. B1609291
CAS RN: 51532-26-4
M. Wt: 280.4 g/mol
InChI Key: YYBMOGCOPQVSLQ-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geranyl octanoate is a natural product found in Cymbopogon martinii and Palafoxia arida with data available.

Scientific Research Applications

  • Pheromone Activity in Insect Communication

    • Geranyl octanoate was identified as a major volatile component in the abdominal gland of female Agriotes obscurus and Agriotes lineatus, playing a role in insect communication. It elicited strong antennal responses in males, indicating its function as a sex-specific pheromone (Borg-Karlson et al., 1988).
    • This compound, along with geranyl butanoate, was used in traps to attract and monitor Agriotes species in Europe, suggesting its applicability in pest control (Tóth et al., 2007).
  • Role in Bee Ecology and Parasitism

    • Geranyl octanoate was found as a dominant compound in the Dufour gland secretion of Andrena bees and in male Nomada bees. It is thought to serve as a nest marking and might play a role in the parasitic relationship between these bee species (Tengö & Bergström, 1975).
  • Applications in Biotechnology

    • Geranyl glucoside, derived from geranyl octanoate, has applications in the flavor and fragrance industry. It can be produced through biotransformation using Escherichia coli expressing glucosyltransferase (Priebe et al., 2017).
  • Potential in Olfactory Studies

    • The impact of geranyl octanoate on the perception of floral aroma in rose essential oil was studied, highlighting its significance in fragrance and aroma industries (Xiao et al., 2019).
  • Biodegradable Polymer Research

    • Studies on Pseudomonas oleovorans have shown the potential of geranyl octanoate in the production of biodegradable polyesters, offering an eco-friendly alternative to traditional plastics (Brandl et al., 1988).

properties

CAS RN

51532-26-4

Product Name

Geranyl octanoate

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] octanoate

InChI

InChI=1S/C18H32O2/c1-5-6-7-8-9-13-18(19)20-15-14-17(4)12-10-11-16(2)3/h11,14H,5-10,12-13,15H2,1-4H3/b17-14+

InChI Key

YYBMOGCOPQVSLQ-SAPNQHFASA-N

Isomeric SMILES

CCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C

SMILES

CCCCCCCC(=O)OCC=C(C)CCC=C(C)C

Canonical SMILES

CCCCCCCC(=O)OCC=C(C)CCC=C(C)C

Other CAS RN

51532-26-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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